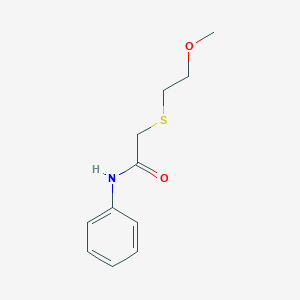

2-((2-Methoxyethyl)thio)-N-phenylacetamide

描述

2-((2-Methoxyethyl)thio)-N-phenylacetamide is a thioacetamide derivative characterized by a phenylacetamide backbone substituted with a 2-methoxyethylthio group. Thioacetamide derivatives are typically synthesized via S-alkylation or nucleophilic substitution reactions involving chloroacetamide intermediates and thiol-containing precursors, as exemplified in the synthesis of related compounds (e.g., 2-((pyrimidinyl)thio)-N-phenylacetamide derivatives) .

属性

分子式 |

C11H15NO2S |

|---|---|

分子量 |

225.31 g/mol |

IUPAC 名称 |

2-(2-methoxyethylsulfanyl)-N-phenylacetamide |

InChI |

InChI=1S/C11H15NO2S/c1-14-7-8-15-9-11(13)12-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

InChI 键 |

SMKJCMJPGTTZJO-UHFFFAOYSA-N |

规范 SMILES |

COCCSCC(=O)NC1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-N-phenylacetamide typically involves the reaction of N-phenylacetamide with 2-methoxyethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and facilitate nucleophilic substitution on the acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

2-((2-Methoxyethyl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-((2-Methoxyethyl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-((2-Methoxyethyl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

SIRT2 Inhibitors: Pyrimidinyl Thioacetamide Derivatives

Compounds with pyrimidinylthio substituents exhibit potent SIRT2 inhibition, a target for cancer therapy. Key examples include:

- Structural Insight : The 4,6-dimethylpyrimidinyl group enhances SIRT2 binding affinity and selectivity.

- Activity : Compound 14 demonstrates dose-dependent α-tubulin acetylation and antiproliferative effects in breast cancer cells .

Antiviral Agents: Indolyl Thioacetamide Derivatives

2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives show efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV):

| Compound Name | Viral Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 4–49C (thio derivative) | RSV/IAV | EC50 = 0.8–1.2 µM | |

| 1-HB-63 (sulfinyl derivative) | RSV/IAV | EC50 = 0.5–0.9 µM |

- Structural Insight : The indolyl moiety and sulfinyl group improve membrane permeability and target engagement.

Carbonic Anhydrase II (hCA II) Inhibitors: Quinazolinone and Acetamide Derivatives

Substituents on the phenylacetamide backbone significantly impact hCA II inhibition:

| Compound Name | KI (hCA II) | Reference |

|---|---|---|

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone (2) | 140.8 nM | |

| N-Phenylacetamide (8) | 25.4 nM | |

| N-Phenylacetamide (9) | 69.7 nM |

- Structural Insight : Unsubstituted N-phenylacetamide (8) exhibits superior potency compared to substituted analogs (9), highlighting steric hindrance effects.

Antitumor Agents: Thiadiazolamide-Triazinoquinazoline Hybrids

Hybrid structures combining thiadiazolamide and triazinoquinazoline moieties show enhanced antitumor activity:

| Compound Name | Antitumor Activity (Cell Lines) | Reference |

|---|---|---|

| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide | Moderate to high activity |

- Structural Insight : The thiadiazolamide fragment improves DNA intercalation and topoisomerase inhibition.

生物活性

The compound 2-((2-Methoxyethyl)thio)-N-phenylacetamide is a member of the phenylacetamide class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-((2-Methoxyethyl)thio)-N-phenylacetamide features a phenyl ring attached to an acetamide group, with a methoxyethyl thioether substituent. This unique structure may contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenylacetamides against SARS-CoV-2. While specific data on 2-((2-Methoxyethyl)thio)-N-phenylacetamide is limited, related compounds in the phenylacetamide class have demonstrated significant inhibition of viral replication. For instance, certain derivatives showed effective inhibition of RNA-dependent RNA polymerase (RdRp) activity, crucial for viral replication, with EC50 values as low as 1.41 μM . This suggests that 2-((2-Methoxyethyl)thio)-N-phenylacetamide may have similar antiviral properties worth exploring.

Antidepressant Activity

Phenylacetamides have been investigated for their antidepressant effects. In vivo studies using tail suspension tests (TST) and forced swim tests (FST) assessed the efficacy of various compounds in reducing immobility duration in mice. A related study indicated that at higher doses (30 mg/kg), several compounds exhibited significant antidepressant activity, suggesting that 2-((2-Methoxyethyl)thio)-N-phenylacetamide could also possess similar effects if tested .

Antimicrobial Activity

The antimicrobial potential of phenylacetamides has been documented, with some compounds showing enhanced activity against bacterial strains. The presence of sulfur in the structure appears to play a critical role in maintaining antimicrobial efficacy while minimizing toxicity . Although specific studies on 2-((2-Methoxyethyl)thio)-N-phenylacetamide are lacking, its structural similarity to other active compounds suggests potential antimicrobial properties.

Research Findings and Case Studies

The mechanisms through which 2-((2-Methoxyethyl)thio)-N-phenylacetamide exerts its biological effects are not fully elucidated. However, related compounds often act by:

- Inhibiting viral replication : Targeting viral enzymes like RdRp.

- Modulating neurotransmitter systems : Influencing serotonin and norepinephrine pathways to alleviate depressive symptoms.

- Disrupting bacterial cell processes : Interfering with essential metabolic pathways in microbes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。